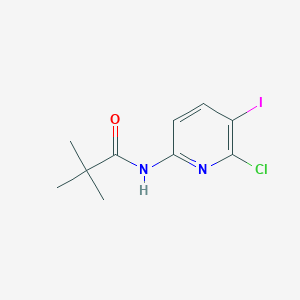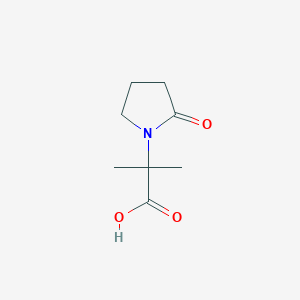
2-Methyl-2-(2-oxopyrrolidin-1-yl)propionic acid
Overview
Description
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Analysis and Characterization
- Compound Synthesis and Evaluation: 2-Methyl-2-(2-oxopyrrolidin-1-yl)propionic acid and its derivatives have been synthesized and evaluated for various properties. For instance, Hutchinson et al. (2003) synthesized a potent alpha(v)beta(3) receptor antagonist for osteoporosis treatment, showcasing the compound's potential in drug development (Hutchinson et al., 2003).
- Analytical Techniques: This compound is involved in analytical methods for detecting impurities in pharmaceuticals. Arayne et al. (2010) developed an RP-HPLC method for determining piracetam and its impurities, including 2-oxopyrrolidin-1-yl)acetic acid (Arayne et al., 2010).
Biological Studies
- Enzymatic Activity and Microbiology: Research by Simanshu et al. (2002) explored the role of 2-methylisocitrate lyase from Salmonella typhimurium, an enzyme linked to the metabolism of compounds like 2-methyl-2-(2-oxopyrrolidin-1-yl)propionic acid (Simanshu et al., 2002).
Material Science
- Polymer Science: Han et al. (2004) studied the electrochemical growth of polypyrrole micro-ribbons using derivatives of 2-methyl-2-(2-oxopyrrolidin-1-yl)propionic acid, demonstrating its potential in material science and nanotechnology applications (Han et al., 2004).
Environmental Applications
- Adsorption Studies: Kamaraj et al. (2018) utilized zinc hydroxide for the adsorption of hazardous compounds including 2-(2-methyl-4-chlorophenoxy) propionic acid, indicating the compound's relevance in environmental chemistry (Kamaraj et al., 2018).
Medicinal Chemistry
- Antagonist Development: Grimwood et al. (2011) characterized 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine as a high-affinity antagonist for κ-opioid receptors, highlighting its relevance in pharmacological research (Grimwood et al., 2011).
Organic Chemistry and Synthesis
- Synthesis of Derivatives: Research by Zhang Dan-shen (2009) focused on synthesizing derivatives of 2-methyl-2-(2-oxopyrrolidin-1-yl)propionic acid, showcasing its versatility in organic synthesis (Zhang Dan-shen, 2009).
Future Directions
properties
IUPAC Name |
2-methyl-2-(2-oxopyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,7(11)12)9-5-3-4-6(9)10/h3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFADIUVECNPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(2-oxopyrrolidin-1-yl)propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1427752.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1427753.png)

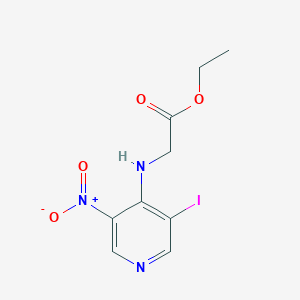

![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1427760.png)

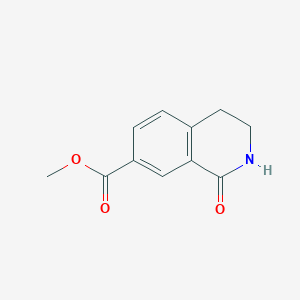

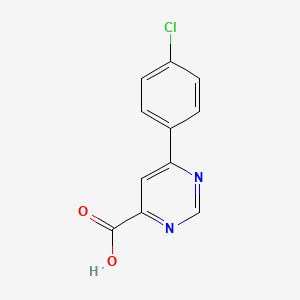
![methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate](/img/structure/B1427769.png)
![1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone](/img/structure/B1427771.png)
